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Compound Name: 17-O-Demethylgeldanamycin

Cat. No.: B15185434 Get Quote

An In-depth Examination of the Preclinical Efficacy and Mechanism of Action of the Hsp90

Inhibitor, 17-DMAG, for Researchers, Scientists, and Drug Development Professionals.

Introduction
17-O-Demethylgeldanamycin (17-DMAG) is a water-soluble, semi-synthetic analog of

geldanamycin, a natural product that inhibits Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a

molecular chaperone essential for the stability and function of numerous client proteins, many

of which are critical for cancer cell growth, survival, and proliferation.[3][4] By inhibiting the

ATPase activity of Hsp90, 17-DMAG leads to the proteasomal degradation of these client

proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][5] This guide

provides a comprehensive overview of the in vitro cytotoxicity of 17-DMAG, detailing its

mechanism of action, summarizing its activity across various cancer cell lines, and providing

detailed experimental protocols for its evaluation.

Data Presentation: In Vitro Potency of 17-DMAG
The cytotoxic and anti-proliferative activity of 17-DMAG has been evaluated in a wide range of

cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50)

values are summarized below. These values demonstrate the potent and broad-spectrum anti-

cancer activity of 17-DMAG.
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Cell Line Cancer Type Assay Type IC50/GI50 (nM) Reference

MG63 Osteosarcoma
Proliferation

Assay
74.7 [6][7]

Saos Osteosarcoma
Proliferation

Assay
72.7 [6][7]

HOS Osteosarcoma
Proliferation

Assay
75 [6][7]

NY Osteosarcoma
Proliferation

Assay
70.7 [6][7]

MRC5
Normal Lung

Fibroblast

Proliferation

Assay
828.9 [6][7]

SKBR3
Breast Cancer

(HER2+)

Growth Inhibition

(GI50)
29 [8]

SKOV3
Ovarian Cancer

(HER2+)

Growth Inhibition

(GI50)
32 [8]

MDA-MB-231
Breast Cancer

(Triple-Negative)

Her2

Degradation
4.5 [8]

A2058 Melanoma MTT Assay 2.1 [8]

AGS Gastric Cancer MTT Assay 16,000 [8]

MCF-7
Breast Cancer

(ER+)

Growth Inhibition

(GI50)
<2,000 [9]

SKBR-3
Breast Cancer

(HER2+)

Growth Inhibition

(GI50)
<2,000 [9]

MDA-MB-231
Breast Cancer

(Triple-Negative)

Growth Inhibition

(GI50)
≤1,000 [9]

Mechanism of Action and Signaling Pathways
17-DMAG exerts its cytotoxic effects by inhibiting Hsp90, which in turn leads to the degradation

of a multitude of client proteins involved in key signaling pathways. This disruption of cellular
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homeostasis ultimately results in cell cycle arrest and apoptosis.[6][7]

Hsp90 Inhibition and Client Protein Degradation
The primary mechanism of action of 17-DMAG is the competitive inhibition of the ATP binding

pocket in the N-terminus of Hsp90.[2] This prevents the chaperone from adopting its active

conformation, leading to the misfolding and subsequent ubiquitination and proteasomal

degradation of its client proteins.[4] A compensatory upregulation of Hsp70 is a well-

established biomarker of Hsp90 inhibition.[10]
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Hsp90 Inhibition Workflow
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Caption: Hsp90 Inhibition by 17-DMAG.

Induction of Apoptosis
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17-DMAG is a potent inducer of apoptosis in cancer cells. This programmed cell death is

triggered through both the intrinsic (mitochondrial) and extrinsic pathways. Inhibition of Hsp90

leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the degradation of

survival kinases like Akt, thereby promoting the activation of caspases.[11][12] In some

contexts, the induction of apoptosis by 17-DMAG is dependent on functional p53.[13]

17-DMAG Induced Apoptosis Pathways
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Caption: Apoptosis Induction by 17-DMAG.

Modulation of MET and NF-κB Signaling
17-DMAG has been shown to specifically target key oncogenic pathways. In osteosarcoma, it

inhibits the MET signaling pathway by promoting the ubiquitination and degradation of the MET

receptor tyrosine kinase, an Hsp90 client protein.[6][7] In chronic lymphocytic leukemia (CLL),

17-DMAG targets the NF-κB pathway by causing the degradation of IKKα and IKKβ, key

kinases that activate NF-κB.[11]
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17-DMAG Effects on MET and NF-κB Pathways

MET Pathway NF-κB Pathway

MET

PI3K/Akt Pathway

Activates

Cell Proliferation
& Survival

Promotes

IKKα / IKKβ

IκB

Phosphorylates for
Degradation

NF-κB

Inhibits

Gene Transcription
(Anti-apoptotic)

Activates

17-DMAG

Hsp90 Inhibition

Leads to Degradation Leads to Degradation

Cell Proliferation
& Survival

Gene Transcription
(Anti-apoptotic)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15185434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Assay Workflow
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Annexin V/PI Staining Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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